molecular formula C9H16N4O B1388678 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanohydrazide CAS No. 1217862-91-3

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanohydrazide

Cat. No.: B1388678
CAS No.: 1217862-91-3
M. Wt: 196.25 g/mol
InChI Key: DMYVGBHQQYKTFD-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanohydrazide is a chemical compound with the molecular formula C9H16N4O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science . This compound is characterized by the presence of a pyrazole ring substituted with three methyl groups and a propanohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanohydrazide typically involves the reaction of 3,4,5-trimethyl-1H-pyrazole with propanohydrazide under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors . The process is designed to ensure consistent quality and scalability while minimizing waste and environmental impact. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The pyrazole ring and the hydrazide moiety can participate in substitution reactions, where specific atoms or groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Scientific Research Applications

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antimalarial, and antileishmanial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, such as fluorescent probes and catalysts.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects . The compound’s structure allows it to fit into active sites of target molecules, forming stable complexes and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanohydrazide include other pyrazole derivatives, such as:

  • 3,5-Dimethyl-1H-pyrazole
  • 4,5-Dihydro-1H-pyrazole
  • 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the propanohydrazide moiety, which imparts unique chemical and biological properties . This compound’s distinct structure allows for specific interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications .

Properties

IUPAC Name

2-(3,4,5-trimethylpyrazol-1-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-5-6(2)12-13(7(5)3)8(4)9(14)11-10/h8H,10H2,1-4H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYVGBHQQYKTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C(C)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanohydrazide
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2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanohydrazide
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